molecular formula C11H13FO2 B1333719 Tert-butyl 4-fluorobenzoate CAS No. 58656-98-7

Tert-butyl 4-fluorobenzoate

Cat. No. B1333719
CAS RN: 58656-98-7
M. Wt: 196.22 g/mol
InChI Key: ZZLARVGXLOCKHG-UHFFFAOYSA-N
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Patent
US07384952B2

Procedure details

A suspension of tert-butyl 4-fluorobenzoate (300 mg), 2-(dimethylamino)-ethanethiol hydrochloride (420 mg), and potassium carbonate (620 mg) in dimethylsulfoxide (3.0 mL) is stirred at 80° C. for 4 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The extract is concentrated in vacuo and to the residue is added 4N HCl-dioxane (1.5 mL). The mixture is stirred at room temperature overnight. The reaction mixture is diluted with ether and the precipitated crystals are collected by filtration to give 4-[2-(dimethylamino)ethylthio]-benzoic acid (380 mg, yield; 99%) as colorless crystals. MS (APCI) m/z; 226 [M+H]+
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:14]=[CH:13][C:5]([C:6]([O:8]C(C)(C)C)=[O:7])=[CH:4][CH:3]=1.Cl.[CH3:16][N:17]([CH3:21])[CH2:18][CH2:19][SH:20].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O.O>[CH3:16][N:17]([CH3:21])[CH2:18][CH2:19][S:20][C:2]1[CH:3]=[CH:4][C:5]([C:6]([OH:8])=[O:7])=[CH:13][CH:14]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=CC=C(C(=O)OC(C)(C)C)C=C1
Name
Quantity
420 mg
Type
reactant
Smiles
Cl.CN(CCS)C
Name
Quantity
620 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The extract is concentrated in vacuo and to the residue
ADDITION
Type
ADDITION
Details
is added 4N HCl-dioxane (1.5 mL)
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture is diluted with ether
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(CCSC1=CC=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 110.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.